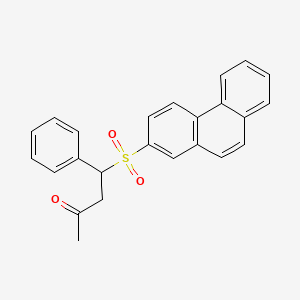![molecular formula C16H15BrN2O2 B14496531 1H-Benzimidazole, 2-[5-bromo-2-(2-methoxyethoxy)phenyl]- CAS No. 62871-39-0](/img/structure/B14496531.png)
1H-Benzimidazole, 2-[5-bromo-2-(2-methoxyethoxy)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzimidazole, 2-[5-bromo-2-(2-methoxyethoxy)phenyl]-: is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole itself is formed by the fusion of benzene and imidazole rings. The compound features a bromine atom and a methoxyethoxy group attached to the phenyl ring, which is further connected to the benzimidazole core. This structural modification imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole derivatives are typically synthesized through the condensation of o-phenylenediamine with various aldehydes. For the specific compound 1H-Benzimidazole, 2-[5-bromo-2-(2-methoxyethoxy)phenyl]-, the synthesis involves the following steps:
Condensation Reaction: o-Phenylenediamine reacts with 5-bromo-2-(2-methoxyethoxy)benzaldehyde in the presence of a suitable catalyst, such as acetic acid or formic acid, under reflux conditions.
Cyclization: The intermediate product undergoes cyclization to form the benzimidazole ring.
Purification: The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods: Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Additionally, green chemistry principles, such as solvent-free reactions and the use of renewable catalysts, are increasingly being adopted to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Benzimidazole, 2-[5-bromo-2-(2-methoxyethoxy)phenyl]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), catalysts (palladium, copper).
Oxidation: Oxidizing agents (hydrogen peroxide, potassium permanganate), solvents (water, acetic acid).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Major Products Formed:
Substitution: Substituted benzimidazole derivatives.
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Applications De Recherche Scientifique
Chemistry: 1H-Benzimidazole, 2-[5-bromo-2-(2-methoxyethoxy)phenyl]- is used as a building block in organic synthesis
Biology: The compound exhibits significant biological activity, making it a valuable tool in biochemical research. It is used to study enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.
Medicine: Benzimidazole derivatives, including 1H-Benzimidazole, 2-[5-bromo-2-(2-methoxyethoxy)phenyl]-, have shown promise as therapeutic agents. They possess antimicrobial, antiviral, anticancer, and anti-inflammatory properties, making them potential candidates for drug development.
Industry: In the industrial sector, the compound is used in the development of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
Molecular Targets and Pathways: 1H-Benzimidazole, 2-[5-bromo-2-(2-methoxyethoxy)phenyl]- exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it can interact with cellular receptors, influencing signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
2-Phenylbenzimidazole: Another benzimidazole derivative with a phenyl group attached to the benzimidazole core.
2-Bromo-1H-benzimidazole: A simpler derivative with a bromine atom attached to the benzimidazole ring.
5,6-Dimethylbenzimidazole: A benzimidazole derivative with methyl groups at positions 5 and 6.
Uniqueness: 1H-Benzimidazole, 2-[5-bromo-2-(2-methoxyethoxy)phenyl]- is unique due to the presence of both a bromine atom and a methoxyethoxy group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
62871-39-0 |
|---|---|
Formule moléculaire |
C16H15BrN2O2 |
Poids moléculaire |
347.21 g/mol |
Nom IUPAC |
2-[5-bromo-2-(2-methoxyethoxy)phenyl]-1H-benzimidazole |
InChI |
InChI=1S/C16H15BrN2O2/c1-20-8-9-21-15-7-6-11(17)10-12(15)16-18-13-4-2-3-5-14(13)19-16/h2-7,10H,8-9H2,1H3,(H,18,19) |
Clé InChI |
DHGPSZHMHKOMAX-UHFFFAOYSA-N |
SMILES canonique |
COCCOC1=C(C=C(C=C1)Br)C2=NC3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


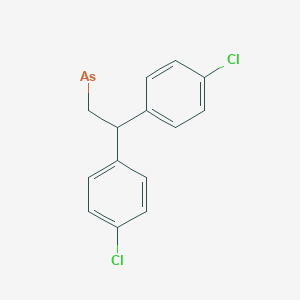
![2,2',2''-[Benzene-1,2,3-triyltris(oxy)]tris(N,N-dipropylacetamide)](/img/structure/B14496456.png)
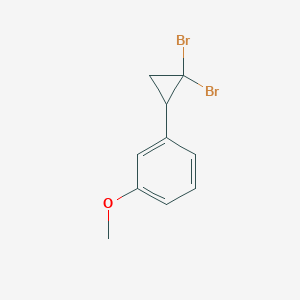
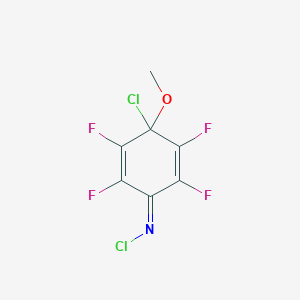
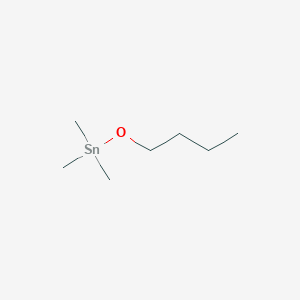
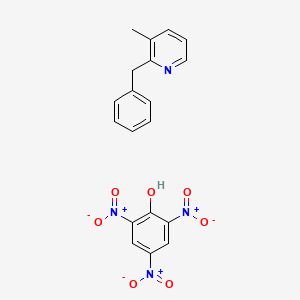
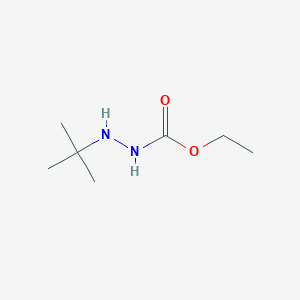
![[3-(4-Chlorophenyl)-2-methylprop-2-en-1-ylidene]propanedioic acid](/img/structure/B14496505.png)
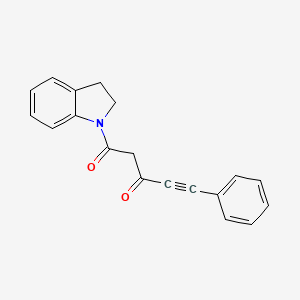
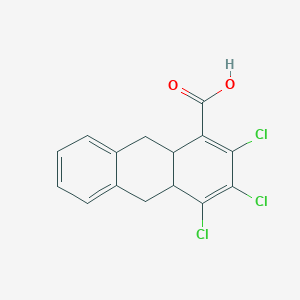


![1-[(1H-Pyrrol-2-yl)methylidene]-1H-pyrrol-1-ium perchlorate](/img/structure/B14496534.png)
